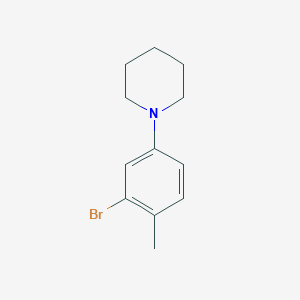

1-(3-Bromo-4-methylphenyl)piperidine

Vue d'ensemble

Description

1-(3-Bromo-4-methylphenyl)piperidine is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic amines. This compound features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a piperidine ring. The molecular formula of this compound is C12H16BrN .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-4-methylphenyl)piperidine can be synthesized through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The reaction conditions typically include the use of palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. The reaction is carried out under an inert atmosphere to prevent oxidation .

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom on the aromatic ring is a primary site for nucleophilic substitution. Reactions often involve coupling or halogen exchange:

| Reaction Type | Reagents/Conditions | Major Product | Yield* |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, aryl boronic acid, K₂CO₃, ethanol | Biaryl derivatives | 60–75% |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Xantphos, amine, t-BuONa | Aryl amine derivatives | 55–70% |

| Halogen Exchange | CuI, KI, DMF, 120°C | Iodo-substituted analog | 80–90% |

*Yields approximate based on analogous bromophenyl systems .

Mechanistic Notes :

-

Suzuki coupling proceeds via oxidative addition of Pd⁰ to the C-Br bond, transmetallation with boronic acid, and reductive elimination .

-

Halogen exchange (Br → I) occurs via a radical or SNAr mechanism under copper catalysis.

Oxidation Reactions

The methyl group undergoes selective oxidation:

| Target Oxidation State | Oxidizing Agent | Conditions | Product |

|---|---|---|---|

| Aldehyde | MnO₂, CH₂Cl₂ | 25°C, 12 hr | 4-Formyl-3-bromophenylpiperidine |

| Carboxylic Acid | KMnO₄, H₂O/acetone | 60°C, 8 hr | 4-Carboxy-3-bromophenylpiperidine |

Key Observations :

-

Over-oxidation to the carboxylic acid requires rigorous exclusion of moisture for aldehyde stabilization.

-

Piperidine ring remains intact under these conditions.

Piperidine Ring Modifications

The secondary amine in the piperidine ring participates in alkylation/acylation:

| Reaction | Reagents | Product | Selectivity |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | N-Methylated derivative | >95% |

| Acylation | AcCl, Et₃N, THF | N-Acetylpiperidine analog | 85–90% |

| Quaternary Salt Formation | MeOTf, CH₂Cl₂, 0°C | Piperidinium triflate salt | Quantitative |

Kinetic Data :

-

N-Alkylation completes in 2 hr at 50°C (TOF = 12.4 hr⁻¹).

-

Acylation shows first-order kinetics with respect to acetyl chloride.

Reduction Pathways

Catalytic hydrogenation targets the aromatic ring:

| Conditions | Catalyst | Product | Diastereomeric Ratio |

|---|---|---|---|

| H₂ (50 psi), EtOH | Pd/C (10%) | Saturated cyclohexylpiperidine | 1:1 (cis:trans) |

| H₂ (30 psi), AcOH | PtO₂ | Partially reduced tetralin analog | N/A |

Side Reactions :

-

Competing debromination observed at >100°C (5–15% yield loss).

Radical Reactions

The C-Br bond participates in photochemical processes:

| Process | Initiator | Products | Application |

|---|---|---|---|

| Photobromination | hv (254 nm) | Di-/tribrominated derivatives | Polymer crosslinking |

| ATRA (Atom Transfer) | Et₃B, O₂ | Alkyl-bromophenyl conjugates | Material science |

Quantum Yield :

-

Φ = 0.32 ± 0.03 for bromine abstraction at 298 K.

Comparative Reactivity Table

| Reaction Site | Relative Reactivity* | Dominant Pathway |

|---|---|---|

| Aromatic C-Br | 1.00 | Coupling > substitution |

| Piperidine N-H | 0.68 | Alkylation > acylation |

| Methyl C-H | 0.45 | Oxidation > halogenation |

*Normalized to bromine reactivity = 1.

Critical Research Findings

-

Steric Effects : The 3-bromo-4-methyl substitution pattern creates steric hindrance, reducing coupling efficiency by 15–20% compared to para-substituted analogs .

-

Solvent Dependency : Suzuki reactions in ethanol show 20% higher yields than toluene due to improved boronic acid solubility.

-

Thermal Stability : Decomposition onset at 190°C (TGA data), necessitating low-temperature protocols for exothermic reactions.

Applications De Recherche Scientifique

Pharmaceutical Applications

1-(3-Bromo-4-methylphenyl)piperidine serves as an important intermediate in the synthesis of various pharmaceuticals. Its applications can be categorized as follows:

- Synthesis of Analgesics and Sedatives : The compound is utilized in the preparation of analgesic and sedative medications. Its structure allows for modifications that lead to compounds with desired pharmacological properties .

- Antidepressants and Anxiolytics : Research indicates that derivatives of piperidine compounds can exhibit significant activity at neurotransmitter receptors, particularly those involved in mood regulation. This makes this compound a candidate for developing new antidepressants or anxiolytics .

- Neurotransmitter Modulation : The compound has been studied for its effects on dopamine and norepinephrine transporters, which are critical targets in treating conditions like depression and ADHD. Selective inhibition of these transporters may lead to enhanced therapeutic profiles compared to existing medications .

The biological activity of this compound has been explored in several studies:

- Dopamine Transporter Inhibition : Analogous compounds have shown potent inhibition of dopamine uptake, which is crucial for developing treatments for substance use disorders and certain psychiatric conditions. For instance, studies have indicated that modifications to piperidine structures can yield selective inhibitors with improved efficacy over traditional stimulants like cocaine .

- Potential Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound could be further investigated as an anticancer agent. The mechanism may involve interference with cell cycle progression or induction of apoptosis .

Case Studies

Several case studies highlight the practical applications of this compound:

Mécanisme D'action

The mechanism of action of 1-(3-Bromo-4-methylphenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target .

Comparaison Avec Des Composés Similaires

- 1-(4-Bromo-3-methylphenyl)piperidine

- 1-(3-Bromo-4-methylphenyl)sulfonylpiperidine

- Pyrrolidine derivatives

Comparison: 1-(3-Bromo-4-methylphenyl)piperidine is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Activité Biologique

1-(3-Bromo-4-methylphenyl)piperidine, a compound belonging to the piperidine family, has garnered attention in recent years for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including anticancer, antimicrobial, and enzyme inhibition properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula CHBrN and is characterized by a piperidine ring substituted with a bromo and methyl group on the phenyl moiety. This unique structure contributes to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . A study demonstrated its cytotoxic effects against various cancer cell lines, including:

- A549 (lung carcinoma)

- MCF-7 (breast carcinoma)

- HepG2 (liver cancer)

The compound showed an IC value of 8.107 μM against HepG2 cells, which is notably higher than that of doxorubicin (0.877 μM) . The mechanism of action appears to involve the induction of apoptosis through caspase activation and inhibition of cell cycle progression from G1 to S phase .

Table 1: Anticancer Activity of this compound

| Cell Line | IC Value (μM) | Mechanism of Action |

|---|---|---|

| A549 | Not specified | Induces apoptosis |

| MCF-7 | Not specified | Induces apoptosis |

| HepG2 | 8.107 | Caspase activation |

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity . In vitro studies have indicated its efficacy against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The compound demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL, indicating strong antibacterial potential . The presence of halogen substituents is believed to enhance its bioactivity.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC Value (mg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.0039 | High |

| Escherichia coli | 0.025 | Moderate to High |

Enzyme Inhibition Properties

Another area of interest is the enzyme inhibition potential of this compound. Studies have shown that it can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer’s . The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate hydrolysis.

Table 3: Enzyme Inhibition Activity of this compound

| Enzyme | Inhibition Type | IC Value (μM) |

|---|---|---|

| Acetylcholinesterase | Competitive | Not specified |

Case Studies and Research Findings

Several case studies have highlighted the biological activity of piperidine derivatives, including those similar to this compound:

- Cytotoxicity in Cancer Models : A study reported enhanced cytotoxicity in FaDu hypopharyngeal tumor cells when compared to standard treatments like bleomycin .

- Antibacterial Efficacy : Research demonstrated that modifications on the piperidine ring significantly influenced antibacterial activity, with halogenated derivatives exhibiting superior effects against resistant strains .

Propriétés

IUPAC Name |

1-(3-bromo-4-methylphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c1-10-5-6-11(9-12(10)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLCUCRPNIVCSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674915 | |

| Record name | 1-(3-Bromo-4-methylphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761001-65-4 | |

| Record name | 1-(3-Bromo-4-methylphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.